5-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as the one , often involves multicomponent reactions . These reactions are efficient synthetic strategies for producing these compounds, which are important building blocks in natural products, pharmaceutical active compounds, and materials for electronic and opto-electronic devices .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and depend on the specific compound and conditions . For instance, thiophenes can undergo ring-forming multicomponent reactions .Scientific Research Applications
Biofilm Inhibition: The compound demonstrated significant biofilm inhibition against Escherichia coli (E. coli) and Bacillus subtilis (B. subtilis) bacterial strains . Specifically, it was the best antibacterial agent against B. subtilis (with 60.04% bacterial biofilm growth inhibition) and the second most active against E. coli.
Structure Insights: The presence of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule was confirmed by nuclear magnetic resonance (NMR) spectroscopy, with characteristic signals at specific chemical shifts .
Dual Receptor Antagonist
In the pursuit of a broad antiemetic agent, researchers synthesized benzamides containing the compound’s core structure. These derivatives were evaluated for their binding affinity to dopamine D2 and serotonin 5-HT3 receptors. While this application is not directly antibacterial, it highlights the compound’s versatility and potential for diverse pharmacological effects .
Therapeutic Importance
The compound’s synthetic thiophene moiety has therapeutic significance. Among the synthesized derivatives, one specific compound (designated as “12”) exhibited notable inhibitory effects against various organisms, including B. subtilis, E. coli, P. vulgaris, and S. aureus .
Limitations and Safety Considerations
While the compound shows promise, it’s essential to consider safety and cytotoxicity. Most of the new molecules were mildly cytotoxic, emphasizing the need for further studies to optimize safety profiles .
Future Directions
The future directions for research on “5-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide” and similar compounds could involve further investigation of their synthesis, properties, and potential applications . It is hoped that thiophene scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Mechanism of Action
Target of Action
The primary targets of 5-chloro-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide are pathogenic bacterial strains, specifically Escherichia coli and Bacillus subtilis . The compound has shown significant antibacterial activity against these strains, making it a potential candidate for the development of new antibacterial agents .
Mode of Action
The compound interacts with its bacterial targets by inhibiting their biofilm formation . Biofilms are communities of bacteria that adhere to each other on a surface, and they are often resistant to antibiotics. By inhibiting biofilm formation, the compound disrupts the bacteria’s ability to survive and proliferate, thereby exerting its antibacterial effect .
Biochemical Pathways
It is known that the compound’s antibacterial activity is linked to its ability to inhibit biofilm formation . Biofilm formation is a complex process involving multiple biochemical pathways, including quorum sensing, production of extracellular polymeric substances, and cellular adhesion .
Result of Action
The result of the compound’s action is the inhibition of biofilm formation in E. coli and B. subtilis , leading to a reduction in their survival and proliferation . This makes the compound a potential candidate for the development of new antibacterial agents .
properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c14-12-4-3-11(19-12)13(16)15-8-1-2-9-10(7-8)18-6-5-17-9/h3-4,8-10H,1-2,5-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNRZVCILQQLGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC=C(S3)Cl)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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